molecular formula C7H8O4 B14513475 (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 63488-02-8

(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one

Cat. No.: B14513475
CAS No.: 63488-02-8
M. Wt: 156.14 g/mol
InChI Key: UGWMCNIQOQRPIH-DSEUIKHZSA-N
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Description

(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[321]oct-2-en-4-one is a bicyclic organic compound characterized by its unique structure, which includes a hydroxymethyl group and a dioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclohexene derivative.

    Oxidation: The precursor undergoes oxidation to introduce the hydroxymethyl group.

    Cyclization: The oxidized intermediate is then subjected to cyclization reactions to form the dioxabicyclo ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and cyclization processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol and alkane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dioxabicyclo ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane: Lacks the enone functionality.

    (1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but lacks the ketone group.

Uniqueness

(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to its combination of a hydroxymethyl group, a dioxabicyclo ring system, and an enone functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

63488-02-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one

InChI

InChI=1S/C7H8O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5,8H,3-4H2/t5-,7?/m0/s1

InChI Key

UGWMCNIQOQRPIH-DSEUIKHZSA-N

Isomeric SMILES

C1[C@@H]2C=CC(=O)C(O1)(O2)CO

Canonical SMILES

C1C2C=CC(=O)C(O1)(O2)CO

Origin of Product

United States

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